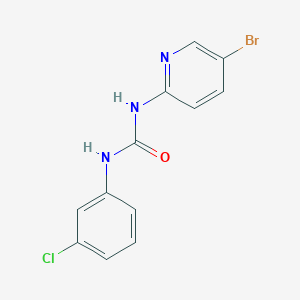

1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea is an organic compound that features both bromopyridine and chlorophenyl groups

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea typically involves the reaction of 5-bromopyridine-2-amine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the urea group can be reduced to form corresponding amines.

Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiangiogenic Activity

The antiangiogenic potential of the compound was assessed using the chick chorioallantoic membrane (CAM) assay, where it was found to significantly inhibit blood vessel formation. This property is crucial as tumor growth and metastasis are heavily reliant on angiogenesis .

Structure-Activity Relationship (SAR)

The structural characteristics of 1-(5-bromopyridin-2-yl)-3-(3-chlorophenyl)urea contribute to its biological activity. The presence of the bromopyridine and chlorophenyl moieties enhances its interaction with biological targets, particularly matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis.

Docking studies revealed strong binding affinities for MMP-2 and MMP-9, with scores of -9.0 kcal/mol and -7.8 kcal/mol respectively, suggesting that this compound could serve as a lead for developing new anticancer agents targeting these enzymes .

In Vitro Studies

A comprehensive study evaluated the cytotoxic effects of this compound across multiple concentrations and time points. The results showed that at higher concentrations (20 µM), significant reductions in cell viability were observed after both 48 and 72 hours of treatment across all tested cell lines .

| Cell Line | IC50 (µM) | Viability at 20 µM (48h) | Viability at 20 µM (72h) |

|---|---|---|---|

| Jurkat | 4.64 | 24.72% | 6.01% |

| HeLa | 9.22 | 29.33% | 21.64% |

| MCF-7 | 8.47 | 21.24% | 15.05% |

In Vivo Studies

While in vitro results are promising, further validation through in vivo studies is essential to assess the therapeutic efficacy and safety profile of this compound in animal models before proceeding to clinical trials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine and chlorophenyl groups can form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea can be compared with other similar compounds, such as:

1-(5-Bromopyridin-2-yl)-3-phenylurea: This compound lacks the chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.

1-(5-Chloropyridin-2-yl)-3-(3-chlorophenyl)urea: This compound has a chlorine atom instead of a bromine atom on the pyridine ring, which can influence its chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.

Biological Activity

1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated pyridine ring and a chlorophenyl group, which contribute to its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopyridine moiety is known to engage in π-π stacking interactions and hydrogen bonding, which enhances its binding affinity to target proteins.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has demonstrated promising anticancer properties . In cell viability assays, the compound exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 value of 4.58 μM against the T24 bladder cancer cell line . The mechanism involves apoptosis induction through caspase activation and modulation of mitochondrial membrane potential .

Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer potential using the chick chorioallantoic membrane (CAM) assay. The results indicated that the compound significantly inhibited angiogenesis in tumor tissues, suggesting its potential as an antiangiogenic agent .

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. It was shown to bind effectively to matrix metalloproteinases (MMP-2 and MMP-9), which play crucial roles in tumor metastasis. The docking studies revealed favorable binding energies, indicating that this compound could serve as a lead for developing new anticancer therapeutics .

Summary of Biological Activities

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-(3-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClN3O/c13-8-4-5-11(15-7-8)17-12(18)16-10-3-1-2-9(14)6-10/h1-7H,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSNJDJZRVPEKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.